molecular formula C15H10BrNO B7835751 3-(4-Bromobenzylidene)indolin-2-one

3-(4-Bromobenzylidene)indolin-2-one

Cat. No.: B7835751
M. Wt: 300.15 g/mol
InChI Key: INAOSTJXLBNFMV-LCYFTJDESA-N
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Description

SU-4942 is a chemical compound known for its role as a regulator of tyrosine kinase signaling. It inhibits vascular endothelial growth factor and endothelial cell growth factor-induced mitosis in endothelial cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SU-4942 involves the reaction of 4-bromobenzaldehyde with indole-2,3-dione under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine. The mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of SU-4942 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

SU-4942 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

SU-4942 has a wide range of applications in scientific research:

Mechanism of Action

SU-4942 exerts its effects by modulating tyrosine kinase signaling pathways. It inhibits the activity of vascular endothelial growth factor and endothelial cell growth factor, leading to reduced mitogenesis in endothelial cells. This inhibition is achieved through the binding of SU-4942 to the active site of the tyrosine kinase enzyme, preventing its phosphorylation and subsequent activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SU-4942 stands out due to its specific inhibition of vascular endothelial growth factor and endothelial cell growth factor-induced mitogenesis. Its unique structure allows for selective binding to the tyrosine kinase enzyme, making it a valuable tool in research focused on angiogenesis and cell proliferation .

Properties

IUPAC Name

(3Z)-3-[(4-bromophenyl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAOSTJXLBNFMV-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Br)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)Br)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromobenzylidene)indolin-2-one
Reactant of Route 2
Reactant of Route 2
3-(4-Bromobenzylidene)indolin-2-one

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